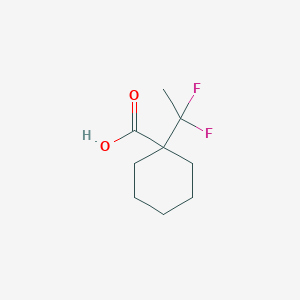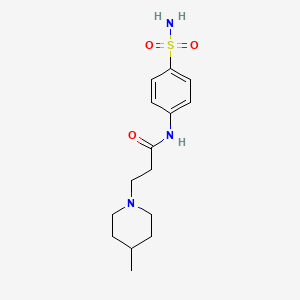
3-(4-methylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- It belongs to the class of sulfonamide antibiotics and is commonly used to treat bacterial infections.
- Sulfamethoxazole is often combined with trimethoprim (forming the drug co-trimoxazole) to enhance its efficacy.
3-(4-methylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide: , is a synthetic antibacterial compound.
准备方法
Synthetic Routes: Sulfamethoxazole can be synthesized through various methods. One common approach involves the reaction of 4-aminobenzenesulfonamide with 4-methylpiperidine-1-carboxylic acid chloride.
Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) with a base (such as triethylamine) as a catalyst.
Industrial Production: Sulfamethoxazole is industrially produced using large-scale chemical processes. The exact industrial methods may vary depending on the manufacturer.
化学反应分析
Reactions: Sulfamethoxazole can undergo various chemical transformations, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reduction may involve catalytic hydrogenation.
Major Products: The major products of these reactions include derivatives of sulfamethoxazole with modified functional groups.
科学研究应用
Medicine: Sulfamethoxazole is widely used in combination with trimethoprim to treat urinary tract infections, respiratory tract infections, and other bacterial diseases.
Chemistry: Researchers study its chemical properties, stability, and interactions with other compounds.
Industry: Sulfamethoxazole has applications in pharmaceutical manufacturing.
作用机制
- Sulfamethoxazole inhibits bacterial growth by interfering with folic acid synthesis. It competitively inhibits dihydropteroate synthase, an enzyme involved in folate production.
- By disrupting folate metabolism, sulfamethoxazole prevents bacteria from synthesizing essential nucleic acids, leading to their death.
相似化合物的比较
Similar Compounds: Other sulfonamide antibiotics, such as sulfadiazine and sulfisoxazole, share structural similarities with sulfamethoxazole.
Uniqueness: Sulfamethoxazole’s combination with trimethoprim (co-trimoxazole) sets it apart, providing synergistic antibacterial effects.
属性
分子式 |
C15H23N3O3S |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
3-(4-methylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide |
InChI |
InChI=1S/C15H23N3O3S/c1-12-6-9-18(10-7-12)11-8-15(19)17-13-2-4-14(5-3-13)22(16,20)21/h2-5,12H,6-11H2,1H3,(H,17,19)(H2,16,20,21) |
InChI 键 |
JXKWIINSAIDBMM-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


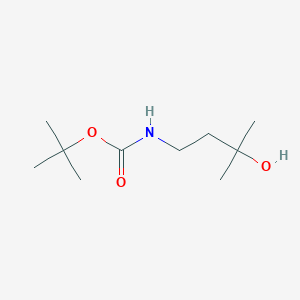
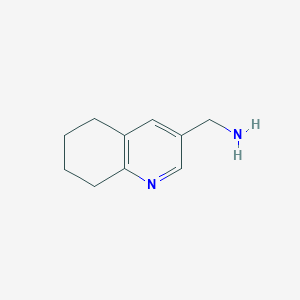
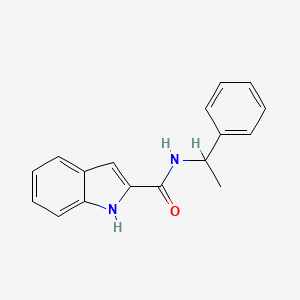
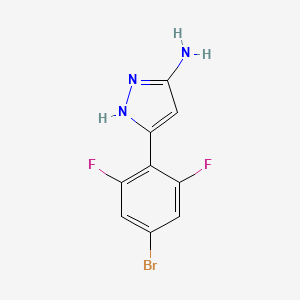
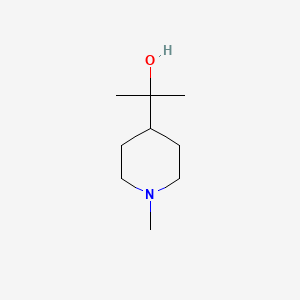
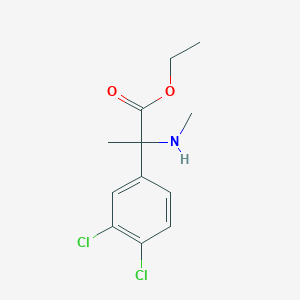
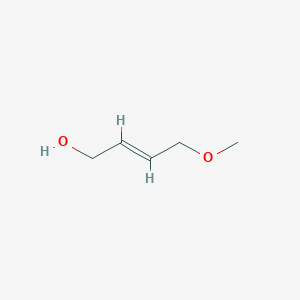
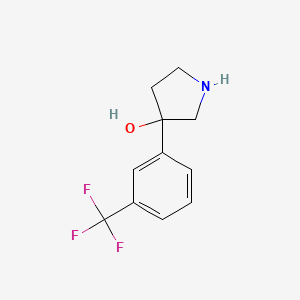
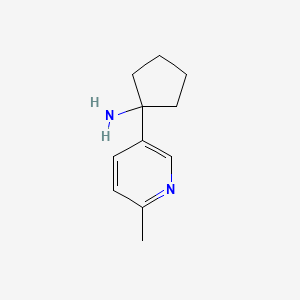
![1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate](/img/structure/B13580692.png)
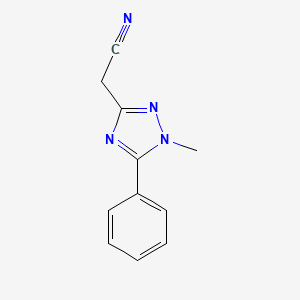
![2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride](/img/structure/B13580710.png)

